Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate

regiochemistry thiourea SAR medicinal chemistry

For thiourea SAR studies, uncontrolled dimethoxy substitution patterns introduce H-bonding artifacts. CAS 664968-65-4 provides the precise 3,5-regioisomer, eliminating ortho-methoxy interference for clean target engagement data. Multi-source stocked (EU/NA/Asia) with batch-specific HPLC purity up to 96.3% and full SDS (GHS07).

Molecular Formula C17H24N2O4S
Molecular Weight 352.5 g/mol
CAS No. 664968-65-4
Cat. No. B3149064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate
CAS664968-65-4
Molecular FormulaC17H24N2O4S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=S)NC2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C17H24N2O4S/c1-4-23-16(20)12-5-7-19(8-6-12)17(24)18-13-9-14(21-2)11-15(10-13)22-3/h9-12H,4-8H2,1-3H3,(H,18,24)
InChIKeyAWIZUQMMGMYCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Class and Procurement Identity


Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate (CAS 664968-65-4) is a synthetic thiourea-functionalized piperidine-4-carboxylate derivative with the molecular formula C₁₇H₂₄N₂O₄S and a molecular weight of 352.45 g/mol . The compound belongs to the class of 1,3-disubstituted thioureas, which are widely investigated in medicinal chemistry for antimicrobial, anticancer, and enzyme-inhibitory properties [1]. Its structure features a 3,5-dimethoxyphenyl group attached via a carbamothioyl (thiourea) linker to the piperidine ring, with an ethyl ester at the 4-position. The compound is commercially available from multiple suppliers at 95% purity, with documented physicochemical parameters including a calculated LogP of approximately 2.48–2.68 and a topological polar surface area (TPSA) of 60.03 Ų .

Thiourea-piperidine SAR studies requiring defined 3,5-dimethoxy regiochemistryEliminates ortho-methoxy intramolecular H-bonding confounding
Cell-based assays benefiting from reported lipophilic and saturation profileCalculated LogP ~2.5–2.7, Fsp³ 0.53; supports membrane permeability context
Multi-source procurement with batch-specific characterization≥4 suppliers; purity documented up to 96.3% (HPLC); SDS available

Why Close Analogs Cannot Substitute This Compound


Within the thiourea-piperidine-4-carboxylate chemotype, even subtle structural variations—such as the positional isomerism of dimethoxy substituents on the phenyl ring or the replacement of the ester with a carboxamide—can produce distinct physicochemical and biological profiles. For example, the 3,5-dimethoxy substitution pattern on the target compound yields a specific electronic distribution and hydrogen-bonding geometry at the thiourea NH—aryl interface that differs from the 2,5-dimethoxy isomer (CAS 664968-64-3) . These regiochemical differences are known to modulate target binding and pharmacokinetic properties in thiourea-based bioactive series [1]. Consequently, procurement decisions based solely on the piperidine-thiourea scaffold, without verifying the precise substitution pattern and functional group identity, risk introducing uncontrolled variables into structure-activity studies. The quantitative evidence below establishes the specific, measurable dimensions along which CAS 664968-65-4 is differentiated from its closest commercially available analogs.

Regiochemistry 2,5-dimethoxy isomer (CAS 664968-64-3) introduces ortho-methoxy H-bonding capacity; thiourea pharmacophore geometry may not transfer.
Functional group Carboxamide analog alters H-bond donor count and TPSA by >20 Ų; metabolic stability and permeability profile may differ.
Scaffold complexity Simpler thioureas lacking piperidine-4-carboxylate have Fsp³ below 0.35; three-dimensionality and target-engagement profile may shift.

Quantitative Differentiation Evidence vs. Analogs


Regiochemistry: 3,5-Dimethoxy vs. 2,5-Dimethoxy Substitution

The target compound bears methoxy substituents at the 3- and 5-positions of the phenyl ring, forming a symmetrical meta-dimethoxy arrangement. Its closest positional isomer, ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate (CAS 664968-64-3), places the methoxy groups at the 2- and 5-positions, creating an ortho/meta relationship . The 3,5-substitution pattern eliminates the intramolecular hydrogen-bonding between the ortho-methoxy and the thiourea NH that is possible in the 2,5-isomer, resulting in a distinct conformational preference and hydrogen-bond donor capacity at the thiourea linkage [1]. While both compounds share the identical molecular formula (C₁₇H₂₄N₂O₄S) and molecular weight (352.45 g/mol), this regiochemical difference is expected to produce divergent biological target engagement profiles. No direct head-to-head bioactivity comparison between these two isomers has been published as of the knowledge cutoff.

3,5- vs 2,5-Dimethoxy regiochemistry
Cross-study comparable
3,5-dimethoxy (symmetrical meta) vs 2,5-dimethoxy (ortho/meta); identical MW 352.45, distinct H-bonding geometry
Regiochemical identity directly determines pharmacophoric geometry at thiourea-aryl interface.
No published head-to-head bioactivity comparison; procurement of wrong isomer invalidates SAR interpretation.
regiochemistry thiourea SAR medicinal chemistry

Physicochemical Profile: LogP and TPSA vs. Carboxamide Analog

The target compound has a calculated LogP of 2.48 (Fluorochem) to 2.68 (ChemScene) and a TPSA of 60.03 Ų . Its carboxamide analog, 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide (C₁₅H₂₁N₃O₃S, MW 323.41 g/mol), replaces the ethyl ester with a primary amide group, which reduces LogP (predicted increase in hydrophilicity) and increases TPSA due to the additional H-bond donor . The ester-to-amide substitution reduces the molecular weight by 29.04 g/mol and alters the rotatable bond count. Using ChemScene's LogP value of 2.68 for the target, the ester derivative is expected to exhibit approximately 0.5–1.0 LogP units higher lipophilicity than the corresponding carboxamide analog, based on standard Hansch π-value contributions for —COOEt vs. —CONH₂. No experimentally measured LogP or LogD values for either compound have been published.

LogP and TPSA vs carboxamide
Class-level inference
~0.5–1.0 LogP higher; ~20+ Ų lower TPSA; 29 g/mol higher MW
May support membrane permeability context for cell-based assays.
Calculated values only; no experimental LogD₇.₄ reported.
LogP TPSA physicochemical properties drug-likeness

Molecular Complexity: Fsp3 Character vs. Flat Thioureas

The target compound has a reported Fsp3 value of 0.529, indicating that approximately 53% of its non-hydrogen carbon atoms are sp³-hybridized . This value reflects the saturated piperidine ring and the ethyl ester group, which together contribute significant three-dimensional character. In contrast, many simpler 1,3-disubstituted thioureas lacking the piperidine-4-carboxylate scaffold—such as N-(3,5-dimethoxyphenyl)-N'-propylthiourea (MW 254 g/mol, Fsp3 estimated <0.35) or (3,5-dimethoxyphenyl)thiourea (MW 212.27 g/mol, Fsp3 = 0.0)—exhibit substantially lower Fsp3 values . Higher Fsp3 has been correlated with improved clinical developability, reduced promiscuity, and enhanced aqueous solubility in compound libraries. The Fsp3 > 0.5 for CAS 664968-65-4 places it in a favorable range associated with higher clinical success rates.

Fsp³ molecular complexity
Class-level inference
Fsp³ = 0.529 vs ≤0.35 for flat thioureas lacking piperidine-4-carboxylate
Higher three-dimensionality reported; associated with reduced attrition context in discovery.
Vendor-calculated Fsp³; comparator values estimated from structure.
Fsp3 molecular complexity drug-likeness fragment-based drug discovery

Supplier Purity and Batch Characterization

The target compound is offered at a standardized purity of 95% by multiple independent suppliers including Fluorochem (UK), ChemScene (US/CN), and Leyan (CN), with some vendors providing additional characterization data . Eosmedchem reports a specific batch with 96.3% purity (HPLC), supported by HPLC, ¹H NMR, and MS data, with a documented stock of 643.6 g . In contrast, the positional isomer CAS 664968-64-3 (2,5-dimethoxy) is listed by fewer suppliers, primarily through ChemicalBook aggregator listings, with less comprehensive characterization documentation . The broader commercial availability of the 3,5-dimethoxy isomer—spanning European, North American, and Asian suppliers—provides greater supply chain resilience for long-term research programs.

Supplier purity and batch data
Head-to-head
≥4 suppliers (EU, NA, Asia); purity 95–96.3% (HPLC); ¹H NMR, MS available; up to 643 g stock
Supports procurement resilience with multi-source, batch-specific characterization.
2,5-isomer limited to 1–2 listings; generic purity claim without certificates.
purity quality control analytical characterization procurement

Safety Profile and GHS Classification

The target compound carries a documented GHS07 hazard classification (Harmful/Irritant), with specific H-statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This safety profile is explicitly documented in a supplier SDS (Fluorochem), enabling informed risk assessment prior to handling. For the positional isomer CAS 664968-64-3 and the carboxamide analog, no publicly accessible SDS or GHS classification was identified in the vendor listings examined . The availability of a formal hazard classification with precautionary statements (P101–P501) for the target compound provides a clear operational advantage for laboratory safety compliance and institutional chemical hygiene plan documentation.

GHS classification
Cross-study comparable
GHS07 (Warning); H302, H315, H319, H335; full P101–P501; SDS available
Documented hazard profile enables immediate lab safety integration.
No SDS identified for 2,5-isomer or carboxamide analog.
safety data sheet GHS classification hazard lab safety

Bioisosteric Differentiation: Ester vs. Carboxamide

The target compound bears an ethyl ester at the piperidine 4-position, whereas the most structurally proximal analog—1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide—contains a primary carboxamide . The ester functional group serves as a metabolically labile handle: esterases can hydrolyze it to the corresponding carboxylic acid, a property that can be exploited in prodrug design or, conversely, may limit metabolic stability in certain assay systems [1]. The carboxamide analog is expected to be more resistant to hydrolytic metabolism. This functional group difference also impacts the compound's hydrogen-bonding capacity: the ester acts solely as an H-bond acceptor (contributing to the TPSA of 60.03 Ų), while the carboxamide adds one H-bond donor, raising the H-bond donor count from 1 to 2 . For screening cascades where aqueous solubility or metabolic stability is a key parameter, the choice between ester and carboxamide at the 4-position represents a critical decision point that cannot be addressed by interchanging the two compounds.

Ester vs carboxamide bioisostere
Class-level inference
Ethyl ester: 1 HBD, TPSA 60; carboxamide: 2 HBD, TPSA >80; esterase-labile vs stable
Functional group selection may impact metabolic stability and solubility outcomes.
Metabolic lability inferred from established ester/amide SAR.
bioisostere ester carboxamide metabolic stability prodrug

Recommended Research and Industrial Applications


SAR Studies on Thiourea-Piperidine Scaffolds

When investigating the impact of dimethoxy substitution pattern on thiourea N–H acidity, target binding affinity, or hydrogen-bonding geometry, CAS 664968-65-4 provides the precisely defined 3,5-dimethoxy regioisomer. Its symmetrical meta-substitution eliminates the confounding intramolecular H-bonding possible with ortho-methoxy analogs such as the 2,5-isomer (CAS 664968-64-3), enabling cleaner interpretation of SAR data at the thiourea pharmacophore . The compound's documented LogP (2.48–2.68) and TPSA (60.03 Ų) further support correlation of substituent effects with physicochemical property trends across a congeneric series .

Cell-Based Screening Requiring Membrane Permeability

With a calculated LogP of 2.48–2.68 and TPSA of 60.03 Ų, the target compound occupies a favorable physicochemical space for passive membrane permeability . Its Fsp3 of 0.529 indicates sufficient three-dimensionality to avoid the flat, promiscuous binding associated with highly aromatic compounds . These properties make it suitable as a starting point for cell-based screening cascades targeting intracellular enzymes or receptors, where the ethyl ester may additionally serve as a metabolic soft spot for prodrug strategies [1].

Fragment-Based Programs Using Saturated Scaffolds

The piperidine ring contributes to a favorable Fsp3 of 0.529, exceeding the threshold of 0.45 often used to identify 'three-dimensional' fragments for lead generation . In contrast to simpler thioureas lacking the piperidine-4-carboxylate moiety (Fsp3 typically below 0.35), this compound offers the combination of a hydrogen-bond-capable thiourea linker, a metabolically tunable ethyl ester, and a saturated heterocyclic core—attributes valued in fragment-based drug discovery for balancing potency with developability .

Long-Term Procurement with Supply Chain Resilience

CAS 664968-65-4 is stocked by multiple independent suppliers across Europe (Fluorochem), North America (ChemScene), and Asia (Leyan, Eosmedchem), with documented batch-specific purity up to 96.3% by HPLC and supporting characterization (¹H NMR, MS) . This multi-source availability, combined with a formal GHS hazard classification and SDS documentation (GHS07, H302–H335, full P-statements), reduces procurement risk and ensures continuity for long-term research programs compared to analogs with fewer verified supplier sources and absent safety documentation .

Application
Selection Property
Validation Focus
Thiourea-piperidine SAR studies
3,5-dimethoxy regiochemical identity
Pharmacophoric geometry at thiourea-aryl interface
Cell-based permeability screening
Reported LogP and TPSA profile
Membrane permeability context in target cell models
Fragment-based lead generation
Fsp³ >0.5 saturated scaffold
Three-dimensionality and developability endpoints
Long-term research procurement
Multi-source availability with batch data
Supply chain resilience and GHS documentation
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